molecular formula C14H18N2O3 B5718694 1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea

1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea

Cat. No.: B5718694
M. Wt: 262.30 g/mol
InChI Key: HLNZLRJBWHJAJM-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea is a synthetic organic compound characterized by the presence of a benzodioxole ring and a cyclohexylurea moiety

Preparation Methods

The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea typically involves the reaction of 1,3-benzodioxole with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Materials: 1,3-benzodioxole and cyclohexyl isocyanate.

    Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine may be used to facilitate the reaction.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

    Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole ring is believed to play a crucial role in binding to the target proteins, while the cyclohexylurea moiety enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea can be compared with other similar compounds, such as:

    1-(1,3-Benzodioxol-5-yl)-3-phenylurea: This compound has a phenyl group instead of a cyclohexyl group, which may affect its biological activity and solubility.

    1-(1,3-Benzodioxol-5-yl)-3-methylurea: The presence of a methyl group instead of a cyclohexyl group can lead to differences in reactivity and pharmacokinetics.

    1-(1,3-Benzodioxol-5-yl)-3-ethylurea: Similar to the methyl derivative, the ethyl group can influence the compound’s properties and interactions with biological targets.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-14(15-10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)19-9-18-12/h6-8,10H,1-5,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNZLRJBWHJAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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